3,5-Bis(4-methoxyphenyl)-1,2,4-oxadiazole 4-oxide
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Overview
Description
3,5-Bis(4-methoxyphenyl)-1,2,4-oxadiazole 4-oxide is a heterocyclic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of two methoxyphenyl groups attached to the oxadiazole ring, which is further oxidized to form the 4-oxide derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(4-methoxyphenyl)-1,2,4-oxadiazole 4-oxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methoxybenzohydrazide with an appropriate nitrile oxide precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(4-methoxyphenyl)-1,2,4-oxadiazole 4-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Higher oxidation state derivatives of the oxadiazole ring.
Reduction: Reduced heterocyclic structures.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,5-Bis(4-methoxyphenyl)-1,2,4-oxadiazole 4-oxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(4-methoxyphenyl)-1,2,4-oxadiazole: Lacks the 4-oxide group but shares similar structural features.
4-Methoxyphenyl-1,2,4-oxadiazole: Contains only one methoxyphenyl group.
1,2,4-Oxadiazole: The parent compound without any substituents.
Uniqueness
3,5-Bis(4-methoxyphenyl)-1,2,4-oxadiazole 4-oxide is unique due to the presence of two methoxyphenyl groups and the 4-oxide derivative. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H14N2O4 |
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Molecular Weight |
298.29 g/mol |
IUPAC Name |
3,5-bis(4-methoxyphenyl)-4-oxido-1,2,4-oxadiazol-4-ium |
InChI |
InChI=1S/C16H14N2O4/c1-20-13-7-3-11(4-8-13)15-17-22-16(18(15)19)12-5-9-14(21-2)10-6-12/h3-10H,1-2H3 |
InChI Key |
HFDBMKZHABMUNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=[N+]2[O-])C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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